

# What is the CAS Registry Number for 3-(Methylthio)hexyl acetate?

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## Compound of Interest

Compound Name: 3-(Methylthio)hexyl acetate

Cat. No.: B1583398

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## An In-depth Technical Guide to 3-(Methylthio)hexyl acetate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-(Methylthio)hexyl acetate**, identified by the CAS Registry Number 51755-85-2, is a significant sulfur-containing ester primarily utilized as a flavoring and fragrance agent.<sup>[1][2][3][4][5]</sup> Its unique organoleptic profile, reminiscent of tropical fruits, contributes to its application in the food, beverage, and cosmetic industries.<sup>[6][7]</sup> This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, analytical methodologies for its characterization, and a summary of its safety assessment for researchers and professionals in relevant fields.

### Chemical and Physical Properties

**3-(Methylthio)hexyl acetate** is a colorless to pale yellow liquid with a characteristic fruity, sulfurous, and green aroma.<sup>[6]</sup> It is also known by synonyms such as lychee mercaptan acetate and 3-methylthio hexyl acetate.<sup>[6]</sup> The fundamental properties of this compound are summarized in the table below.

Property	Value	Source(s)
CAS Registry Number	51755-85-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O <sub>2</sub> S	<a href="#">[2]</a> <a href="#">[6]</a>
Molecular Weight	190.30 g/mol	<a href="#">[2]</a> <a href="#">[6]</a>
Boiling Point	216 °C (lit.)	<a href="#">[2]</a> <a href="#">[3]</a>
Density	0.985 g/mL at 20 °C (lit.)	<a href="#">[2]</a>
Refractive Index	n/D 1.4640	<a href="#">[2]</a> <a href="#">[3]</a>
Flash Point	76 °C (closed cup)	<a href="#">[6]</a>
Solubility	Soluble in water, fats, and alcohols	<a href="#">[6]</a> <a href="#">[8]</a>
FEMA Number	3789	<a href="#">[2]</a> <a href="#">[9]</a>
JECFA Number	481	<a href="#">[9]</a>

## Chirality and Organoleptic Profile

**3-(Methylthio)hexyl acetate** possesses a chiral center at the C-3 position, leading to the existence of two enantiomers, (R)- and (S)-**3-(methylthio)hexyl acetate**. These enantiomers exhibit distinct olfactory properties, a crucial consideration in the flavor and fragrance industry.

- (3R)-**3-(methylthio)hexyl acetate** is characterized by a fruity aroma.[\[10\]](#)
- (3S)-**3-(methylthio)hexyl acetate** presents a more intense sulfurous and herbaceous scent.  
[\[10\]](#)

The presence and ratio of these enantiomers significantly influence the overall aroma profile of a product containing this ingredient.

## Synthesis of 3-(Methylthio)hexyl acetate: A Plausible Synthetic Route

While specific industrial synthesis protocols for **3-(Methylthio)hexyl acetate** are often proprietary, a plausible and common laboratory-scale synthesis involves a two-step process starting from hex-1-en-3-ol. This approach is based on fundamental organic chemistry reactions.

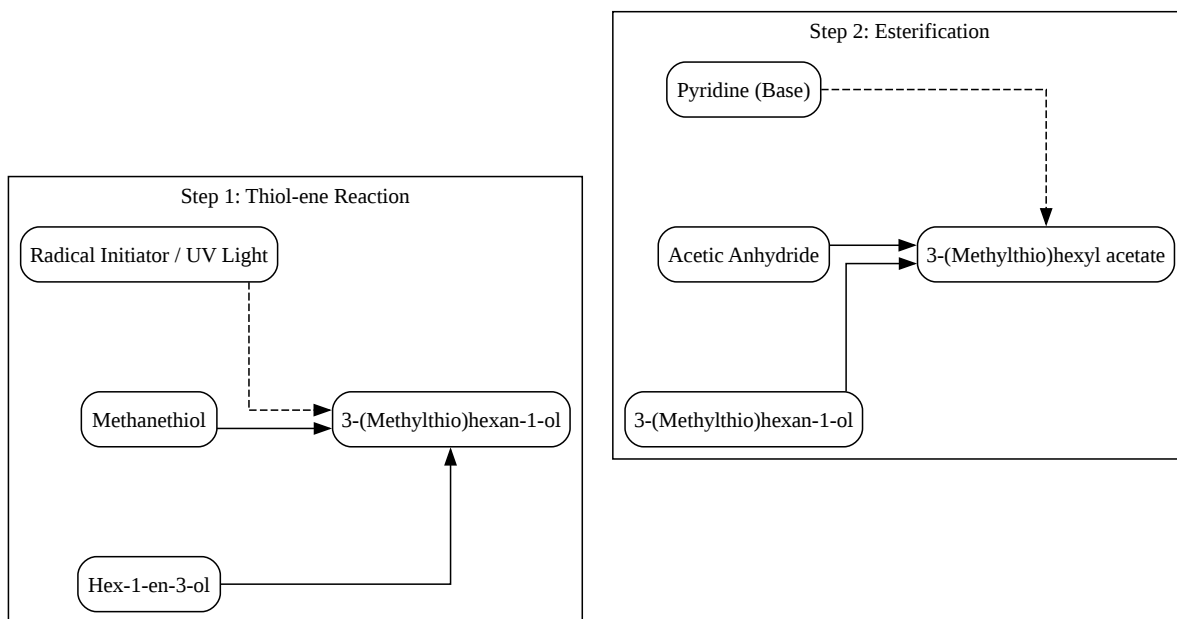
## Step 1: Thiol-ene Reaction

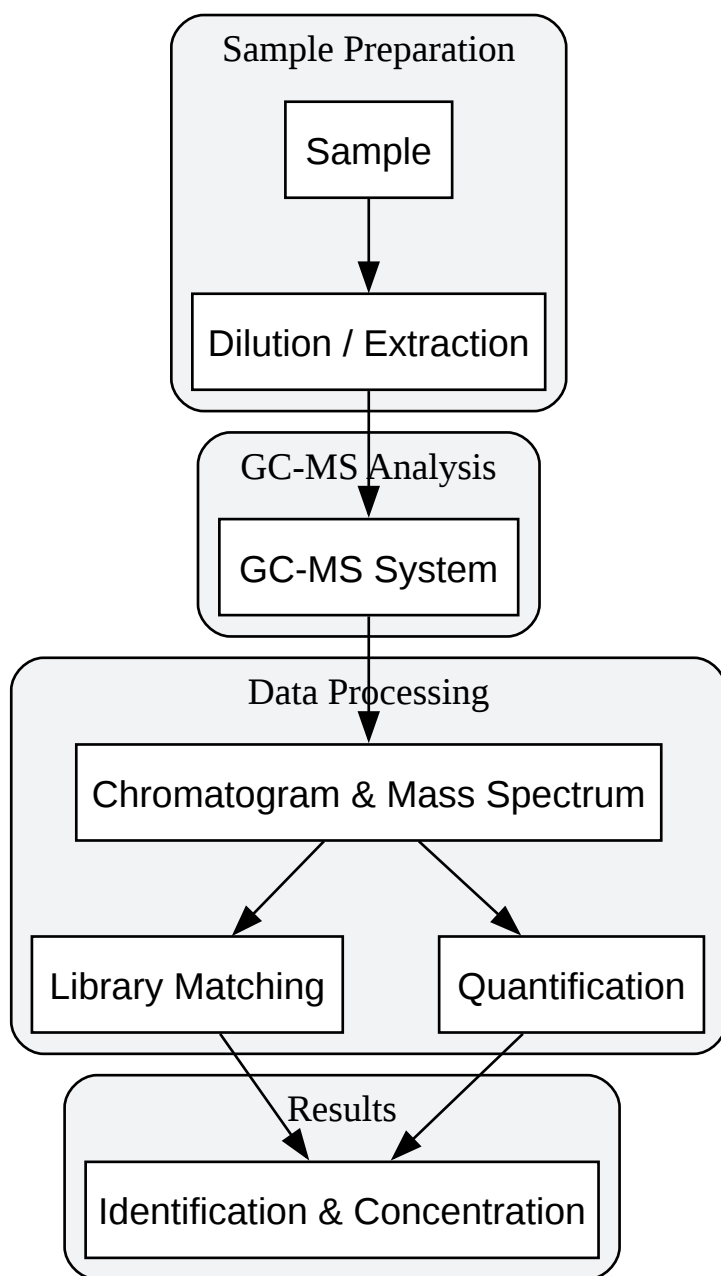
The first step involves the addition of methanethiol to hex-1-en-3-ol. This reaction, often initiated by a radical initiator or UV light, follows an anti-Markovnikov addition pattern, yielding 3-(methylthio)hexan-1-ol.

## Step 2: Esterification

The resulting 3-(methylthio)hexan-1-ol is then esterified with acetic anhydride or acetyl chloride in the presence of a base catalyst, such as pyridine, to produce the final product, **3-(methylthio)hexyl acetate**.

Below is a DOT language script illustrating this proposed synthetic workflow.





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